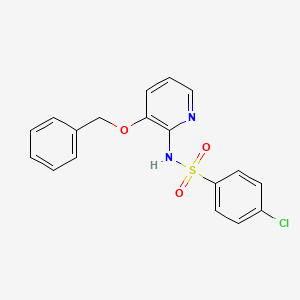

4-chloro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

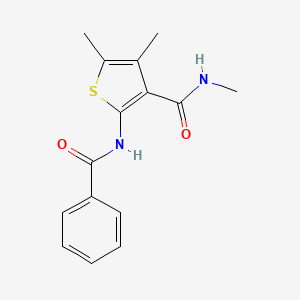

4-Chloro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide (CPMPBS) is an organic compound that has been studied extensively for its potential applications in scientific research. CPMPBS is a member of the pyridinesulfonamide family, and is a versatile compound with a wide range of applications in the laboratory. It is a colorless solid that can be used as a reagent for the synthesis of various organic compounds, and as a catalyst for a number of reactions. In addition, CPMPBS has been studied for its potential to act as an inhibitor of enzymes, and for its ability to act as a biological probe.

Wissenschaftliche Forschungsanwendungen

Herbicide Selectivity

Chlorsulfuron, a compound structurally related to 4-chloro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide, has been studied for its selective herbicidal properties. Cereals like wheat, oats, and barley can metabolize chlorsulfuron into an inactive form, making it an effective post-emergence herbicide for small grains. This metabolism involves hydroxylation of the phenyl ring followed by conjugation with a carbohydrate moiety, a trait not observed in sensitive broadleaf plants (Sweetser, Schow, & Hutchison, 1982).

Anticancer Properties

Studies have shown that certain benzenesulfonamide derivatives demonstrate significant anticancer activities. For instance, a compound with structural similarity to this compound exhibited high tumor selectivity and potency, indicating potential as a novel anticancer agent. These compounds have also shown to inhibit human carbonic anhydrase IX and XII, enzymes relevant in cancer pathology (Gul et al., 2016).

Optical and Electronic Applications

Certain benzenesulfonamide compounds have been researched for their optical and electronic applications, particularly in second-order nonlinear optics. Ionic salts containing benzenesulfonamide moieties have been prepared and analyzed for their crystal structures and electronic properties, which can be applied in materials science and photonics (Anwar et al., 2000).

Photodynamic Therapy

Benzenesulfonamide derivatives have been explored for use in photodynamic therapy, particularly in cancer treatment. The new zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups, have been synthesized and characterized for their potential as Type II photosensitizers in photodynamic therapy due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Luminescence and Antibacterial Properties

Research on d10 metal complexes involving benzenesulfonamide derivatives has demonstrated diverse structural arrangements and properties. These compounds show promising luminescence and antibacterial properties, offering potential applications in material science and biotechnology (Feng et al., 2021).

Progesterone Receptor Antagonism

N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed as novel nonsteroidal progesterone receptor antagonists. These compounds are promising for treating diseases such as uterine leiomyoma and endometriosis, and their unique structural features differentiate them from other nonsteroidal PR antagonists (Yamada et al., 2016).

Eigenschaften

IUPAC Name |

4-chloro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3S/c19-15-8-10-16(11-9-15)25(22,23)21-18-17(7-4-12-20-18)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADWCRSDQNUAME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2733173.png)

![4-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2733176.png)

![tert-Butyl 4-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B2733181.png)

![2-[(2-Fluoroanilino)methyl]isoindole-1,3-dione](/img/structure/B2733188.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2733191.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2733193.png)

![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2733196.png)